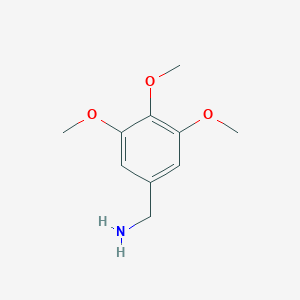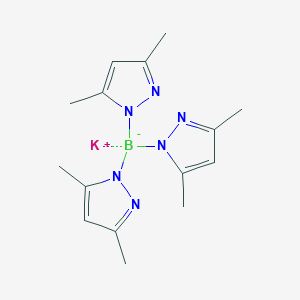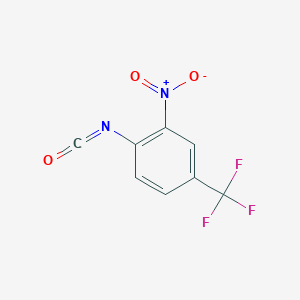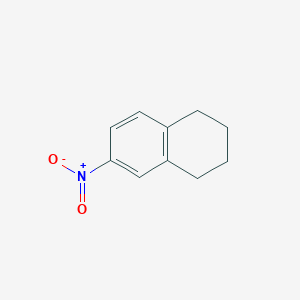![molecular formula C24H20 B102450 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro CAS No. 17341-02-5](/img/structure/B102450.png)
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro, also known as DiEtbzCDDTH, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a polycyclic aromatic hydrocarbon that has a unique structure and properties, which make it a promising candidate for different applications.
Mécanisme D'action
The mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is not well understood. However, it is believed that the unique structure of this compound plays a significant role in its properties and potential applications. The polycyclic aromatic hydrocarbon structure of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro allows for efficient charge transport, making it a promising candidate for use in organic electronics.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have good stability under ambient conditions, making it a promising candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its excellent charge-transport properties, which make it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Orientations Futures
There are several future directions for the research and development of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in organic electronics. Other potential future directions include investigating the use of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro in other applications, such as in the development of new materials and in the field of biotechnology.
Conclusion:
In conclusion, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has excellent charge-transport properties, making it a promising candidate for use in organic electronics. Additionally, the synthesis process for this compound is relatively simple, and it has low cytotoxicity. However, further studies are needed to better understand the mechanism of action of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro involves the reaction of 1,2,3,4-tetrahydrodibenzo[a,g]cyclododecene with ethylene gas in the presence of a palladium catalyst. This reaction leads to the formation of 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro with a yield of around 60%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been shown to have excellent charge-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Propriétés
Numéro CAS |
17341-02-5 |
|---|---|
Nom du produit |
5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro |
Formule moléculaire |
C24H20 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene |
InChI |
InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2 |
Clé InChI |
FETNXYIKSUXFQS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
SMILES canonique |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Autres numéros CAS |
17341-02-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



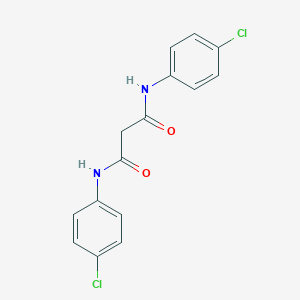

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
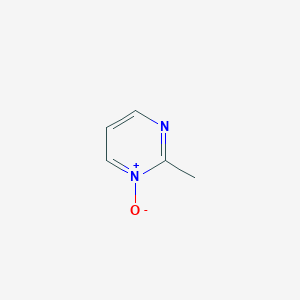
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
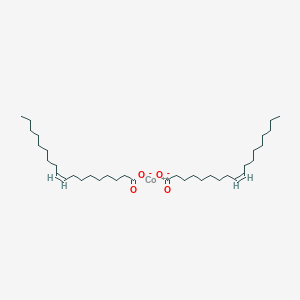

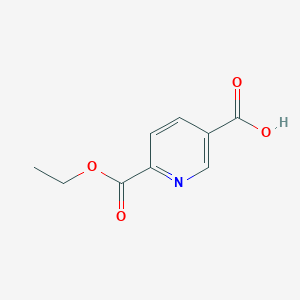
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
